

Comprehensive Computational Protocol for the Physicochemical Profiling of 7-Hydroxyindoline

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Compound of Interest

Compound Name: *Indolin-7-ol*

CAS No.: 4770-38-1

Cat. No.: B1610412

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Executive Summary & Chemical Context

7-Hydroxyindoline (2,3-dihydro-1H-indol-7-ol) represents a privileged scaffold in medicinal chemistry, distinct from its oxidized congener, 7-hydroxyindole. Its saturation at the C2-C3 bond introduces non-planarity (ring puckering), significantly altering its electronic landscape and binding vectors compared to planar indoles.

This guide provides a rigorous quantum chemical workflow to characterize 7-hydroxyindoline. Unlike standard high-throughput screening, this protocol focuses on the causality of molecular behavior—specifically how the 7-hydroxyl group modulates the nucleophilicity of the nitrogen atom and the antioxidant capacity of the phenol moiety through intramolecular hydrogen bonding.

Primary Applications:

- Metabolic Stability: Predicting oxidation sites (dehydrogenation to indole).
- Drug Design: Bioisostere for catecholamines; antioxidant neuroprotective agents.
- Synthesis: Regioselectivity prediction for electrophilic aromatic substitutions.

Computational Strategy: Theory & Basis Sets

Selection of Functionals

For 7-hydroxyindoline, standard B3LYP calculations often fail to accurately capture the weak intramolecular interactions between the 7-OH and the N-H moiety.

- Geometry Optimization: M06-2X or ω B97X-D.
 - Rationale: These functionals include dispersion corrections essential for accurately modeling the puckering of the five-membered nitrogen ring and the weak non-covalent interaction (NCI) between the hydroxyl proton and the amine lone pair.
- Thermodynamics (BDE/Redox): ROBS-QB3 or M06-2X/aug-cc-pVTZ.
 - Rationale: Accurate prediction of Bond Dissociation Enthalpy (BDE) for antioxidant mechanisms requires high-level composite methods or large basis sets with diffuse functions to describe the radical anion/cation states.

Basis Set Recommendations

- Optimization: 6-311++G(d,p). The diffuse functions (++) are non-negotiable for the phenol/phenolate systems to describe the electron density tail properly.
- NMR (GIAO): cc-pVTZ or 6-311+G(2d,p).

Conformational Analysis & Geometry

The 7-hydroxyindoline molecule is not rigid. The five-membered ring exists in a dynamic equilibrium between "envelope" conformations.

The Intramolecular H-Bond (IHB)

A critical feature is the interaction between the 7-OH group and the indoline nitrogen.

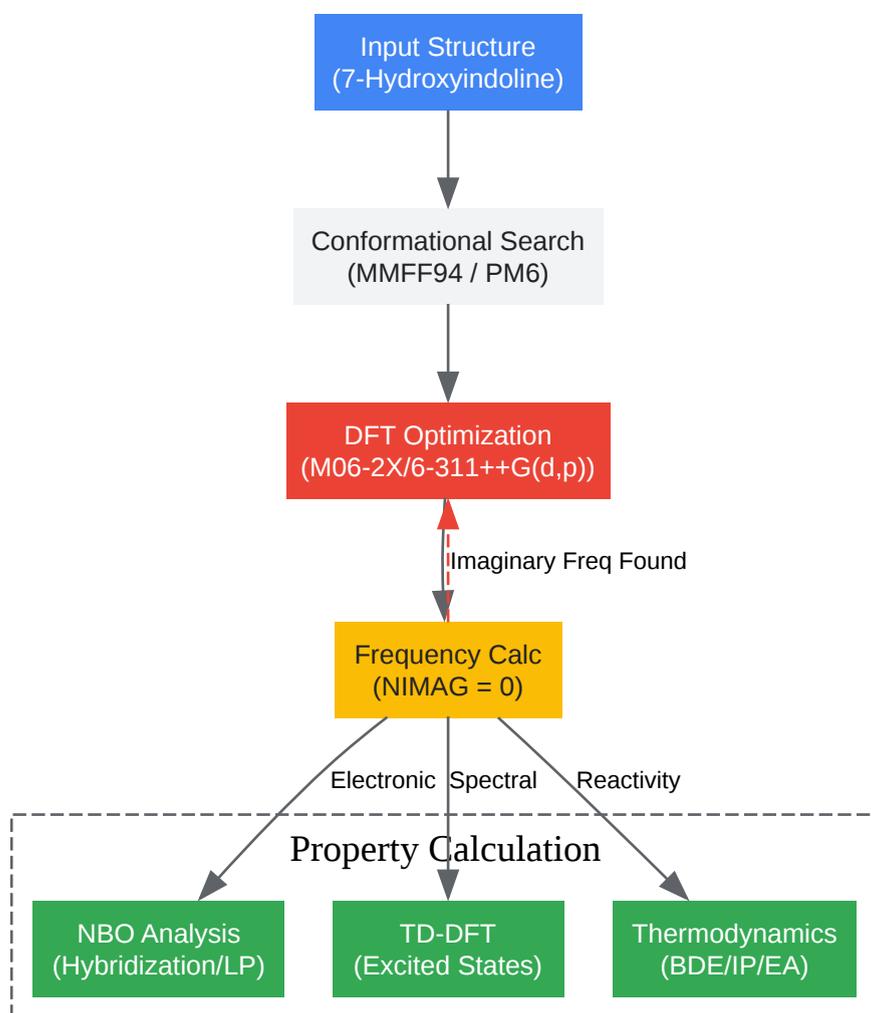
- Conformer A (Closed): The OH points towards the Nitrogen (). This stabilizes the lone pair but reduces N-nucleophilicity.
- Conformer B (Open): The OH points away.

Protocol:

- Perform a Relaxed Potential Energy Surface (PES) Scan on the dihedral angle.
- Step size: 10° over 360°.
- Identify global minima and transition states (rotational barriers).

Workflow Visualization

The following diagram outlines the logical flow for the computational characterization.



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Figure 1: Computational workflow for the structural and electronic characterization of 7-hydroxyindoline.

Reactivity & Antioxidant Mechanisms[1][2][3][4][5]

7-Hydroxyindoline acts as an antioxidant primarily through Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).

Key Descriptors

Calculate the following parameters in gas phase and solvent (Water/Benzene using SMD model):

Parameter	Formula	Physical Meaning	Target Value (approx)
BDE (Bond Dissociation Enthalpy)		Ease of H-atom donation (HAT mechanism).	< 85 kcal/mol (High activity)
IP (Ionization Potential)		Ease of electron donation (SET mechanism).	Lower = Better scavenger
PDE (Proton Dissociation Enthalpy)		Acidity of the radical cation.	Mechanism dependent

Mechanistic Pathways

The antioxidant activity of 7-hydroxyindoline is unique because the nitrogen lone pair can stabilize the resulting phenoxy radical via resonance, provided the geometry allows orbital overlap.

Experimental Protocol for BDE Calculation:

- Optimize neutral molecule () and radical ()

).

- Optimize Hydrogen atom () at the same level (unrestricted open-shell).
- Calculate Enthalpy () for all species including Zero Point Energy (ZPE) corrections.
- Apply formula:

.

Electronic Properties & Spectroscopic Prediction[6] [7][8]

Frontier Molecular Orbitals (FMO)[6]

- HOMO Location: In 7-hydroxyindoline, the HOMO is typically localized on the nitrogen lone pair and the phenol ring -system.
- Reactivity: A high HOMO energy indicates susceptibility to electrophilic attack (e.g., oxidation by Cytochrome P450).
- Electrophilic Sites: The Molecular Electrostatic Potential (MEP) map will show the most negative regions (red) at the Oxygen and Nitrogen atoms, guiding protonation predictions.

NMR Shift Prediction (GIAO Method)

To validate synthesized 7-hydroxyindoline, compare experimental NMR with GIAO-DFT predictions.

- Reference: Calculate TMS (Tetramethylsilane) at the exact same level of theory.
- Scaling:

.

- Note: Solvent effects (PCM-DMSO) are critical for N-H and O-H proton shifts; gas-phase calculations often underestimate these shifts by 1-2 ppm.

References

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